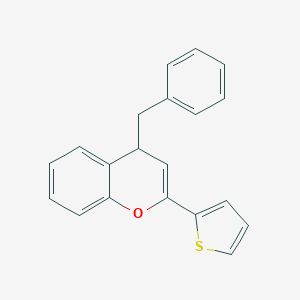

4-benzyl-2-(2-thienyl)-4H-chromene

Description

Properties

CAS No. |

503427-78-9 |

|---|---|

Molecular Formula |

C20H16OS |

Molecular Weight |

304.4g/mol |

IUPAC Name |

4-benzyl-2-thiophen-2-yl-4H-chromene |

InChI |

InChI=1S/C20H16OS/c1-2-7-15(8-3-1)13-16-14-19(20-11-6-12-22-20)21-18-10-5-4-9-17(16)18/h1-12,14,16H,13H2 |

InChI Key |

DUYCOBGDFGFUDH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC2C=C(OC3=CC=CC=C23)C4=CC=CS4 |

Canonical SMILES |

C1=CC=C(C=C1)CC2C=C(OC3=CC=CC=C23)C4=CC=CS4 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Benzyl 2 2 Thienyl 4h Chromene and Its Analogues

Established Strategies for 4H-Chromene Nucleus Construction

The formation of the 4H-chromene core is a well-explored area of synthetic organic chemistry, with numerous reliable methods at the disposal of researchers. These strategies often prioritize efficiency, atom economy, and the ability to generate structural diversity.

Multicomponent Reaction Paradigms

Multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecular architectures from simple starting materials in a single synthetic operation. frontiersin.orgijcce.ac.ir The construction of the 4H-chromene nucleus is particularly amenable to MCRs, typically involving the condensation of a salicylaldehyde (B1680747) derivative, a C-H activated acid like malononitrile (B47326), and a third component which can be an active methylene (B1212753) compound or a β-ketoester. frontiersin.orgijcce.ac.irsharif.edunih.gov

A common and efficient three-component approach involves the reaction of an appropriate salicylaldehyde, malononitrile, and a suitable active methylene compound, often catalyzed by a base or a Lewis acid. frontiersin.orgsharif.edu For the synthesis of analogs of the target molecule, a 2-hydroxybenzaldehyde would react with malononitrile and a β-ketoester or another active methylene compound. The reaction proceeds through a domino Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization. sharif.edu The versatility of this approach allows for the introduction of various substituents on the aromatic ring of the salicylaldehyde and at the C-4 position of the chromene, depending on the choice of the third reactant. For instance, using different aromatic aldehydes allows for the synthesis of a library of 4-aryl-4H-chromenes. ijcce.ac.irresearchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type |

| Salicylaldehyde | Malononitrile | Dimedone | Nano-kaoline/BF3/Fe3O4 | 2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile |

| Aromatic Aldehyde | Malononitrile | α- or β-Naphthol | Mg-Al hydrotalcite | 2-amino-4-aryl-4H-benzo[h]chromene-3-carbonitrile |

| Salicylaldehyde | Malononitrile | Resorcinol | L-Proline | 2-amino-3-cyano-7-hydroxy-4H-chromenes |

Catalyst-Dependent Synthetic Protocols

The choice of catalyst plays a pivotal role in the efficiency and selectivity of 4H-chromene synthesis. A wide range of catalysts, from simple bases to sophisticated organocatalysts and metal complexes, have been employed.

Base-catalyzed reactions are common, utilizing reagents like cesium carbonate, which can facilitate the annulation of ortho-hydroxychalcones with reagents like 2-bromoallyl sulfones to yield 4H-chromene derivatives. beilstein-journals.org Organocatalysts, such as diethylamine (B46881) and 2-aminopyridine, have proven effective in promoting the one-pot synthesis of 2-amino-4H-chromenes from resorcinol, aryl aldehydes, and malononitrile. frontiersin.orgnih.gov L-proline, a biocatalyst, has also been successfully used for the three-component synthesis of 2-amino-3-cyano-7-hydroxy-4H-chromenes. kchem.org

In recent years, various nanocatalysts have been developed to offer advantages such as high efficiency, reusability, and environmentally benign reaction conditions. For example, nano-kaoline/BF3/Fe3O4 has been used as a superparamagnetic nanocatalyst for the solvent-free synthesis of 4H-chromenes. sharif.edu Nanocrystalline magnesium oxide has also been shown to be an effective heterogeneous catalyst for the synthesis of 2-amino-4H-chromenes in aqueous media. tandfonline.com Furthermore, metal complexes, such as those of nickel(II), have been utilized in enantioselective one-pot syntheses of 4H-chromene derivatives. rsc.orgrsc.org

| Catalyst | Reactants | Reaction Type | Key Advantage |

| Cesium Carbonate | o-Hydroxychalcones, 2-bromoallyl sulfones | Base-mediated annulation | Mild reaction conditions |

| Diethylamine | Resorcinol, aryl aldehydes, malononitrile | Organocatalytic multicomponent reaction | Efficient, good yields |

| L-Proline | Salicylaldehyde, malononitrile, resorcinol | Biocatalytic multicomponent reaction | Green catalyst |

| Nano-kaoline/BF3/Fe3O4 | Aldehyde, malononitrile, enolizable compounds | Heterogeneous catalysis | Recyclable, solvent-free |

| Nanocrystalline MgO | Aldehyde, malononitrile, resorcinol | Heterogeneous catalysis | Green, aqueous media |

| Chiral Ni(II) complex | o-Quinone methides, dicarbonyls | Asymmetric catalysis | High enantioselectivity |

Integration of Thiophene (B33073) and Benzyl (B1604629) Moieties via Chemical Transformations

To synthesize the specific target molecule, 4-benzyl-2-(2-thienyl)-4H-chromene, strategies must be employed to introduce the thienyl group at the C-2 position and the benzyl group at the C-4 position of the chromene ring.

Strategies for C-2 Thienyl Substitution

The introduction of a thienyl group at the C-2 position of the 4H-chromene ring can be achieved through several synthetic routes. One of the most direct methods involves the use of a thiophene-containing starting material in a multicomponent reaction. For example, a three-component condensation of a salicylaldehyde, malononitrile, and a β-ketoester bearing a thienyl group could potentially yield the desired 2-thienyl substituted chromene.

Alternatively, a cross-coupling reaction can be employed. For instance, a palladium-catalyzed Suzuki coupling of a 2-halo-4H-chromene with 2-thienylboronic acid could be a viable strategy. acs.org Another approach involves the reaction of salicylaldehydes with terminal alkynes bearing a thienyl group in the presence of a suitable catalyst. rsc.org A one-pot, three-component reaction of an aromatic aldehyde (in this case, thiophene-2-carbaldehyde), an active methylene compound, and a C-H activated acid can also lead to the formation of 2-thienyl-4H-chromene derivatives. jchps.com

Methods for C-4 Benzyl Group Introduction

The introduction of a benzyl group at the C-4 position can be accomplished through several methods. One common strategy is the use of a benzyl-substituted reactant in a multicomponent reaction. For example, a three-component reaction of salicylaldehyde, malononitrile, and a β-dicarbonyl compound bearing a benzyl group can lead to the formation of a 4-benzyl-4H-chromene.

Another powerful method is the Grignard reaction. The reaction of a chroman-4-one with benzylmagnesium chloride can introduce the benzyl group at the C-4 position, which can then be followed by dehydration to form the 4H-chromene. researchgate.net Furthermore, asymmetric [4+2] cycloaddition reactions of salicyl N-phosphonyl imines with allenoates can provide access to highly functionalized 4H-chromenes, and the choice of the allenoate can potentially introduce a benzyl substituent at the C-4 position. rsc.orgnih.gov

Regio- and Stereoselective Synthesis Considerations for 4H-Chromenes

The synthesis of this compound presents challenges in terms of both regioselectivity and stereoselectivity, as the C-4 position is a stereocenter.

Regioselectivity is a key consideration in multicomponent reactions. The order of bond formation and the nature of the catalyst can influence the final regiochemical outcome. For instance, in the base-mediated annulation of ortho-hydroxychalcones, the intramolecular Michael addition proceeds with high regioselectivity. beilstein-journals.org The synthesis of 3-substituted 4-hydroxy-4H-chromenes from salicylaldehydes and activated terminal alkynes also demonstrates high regioselectivity. rsc.org

Controlling the stereochemistry at the C-4 position is crucial for accessing enantiomerically pure 4-substituted-4H-chromenes. Asymmetric catalysis has emerged as a powerful tool for this purpose. Chiral Lewis acids, such as Ni(II)-bis(oxazoline) complexes, have been used to catalyze the asymmetric conjugate addition of β-dicarbonyls to ortho-quinone methides, leading to enantioenriched 4H-chromenes. rsc.orgrsc.org Similarly, chiral phosphoric acids have been employed as catalysts in the reaction of ortho-hydroxybenzyl alcohols with β-diketones to afford 4H-chromenes with high enantioselectivities. rsc.org The stereoselective synthesis of tetrasubstituted chromanones via palladium-catalyzed conjugate addition of arylboronic acids to 2-substituted chromones has also been reported, highlighting the importance of ligand design in controlling the stereochemical outcome. rsc.org Asymmetric [4+2] cycloaddition reactions using chiral auxiliaries or catalysts also provide a reliable route to enantiomerically enriched 4H-chromenes. rsc.orgnih.gov

Sustainable and Advanced Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. researchgate.netclockss.orgrsc.org The synthesis of 4H-chromene derivatives has greatly benefited from this shift, with numerous advanced protocols being developed to improve efficiency and environmental friendliness. nih.govd-nb.info

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of chromene derivatives to create more sustainable processes. researchgate.netclockss.orgrsc.org This includes the use of water as a solvent, which is non-toxic, abundant, and economical. ijcce.ac.ir For instance, a one-pot, three-component reaction of an aldehyde, malononitrile, and a phenol (B47542) in magnetized distilled water with potassium carbonate as a catalyst has been reported for the synthesis of 4H-chromenes, offering high yields and avoiding organic solvents. ijcce.ac.ir Another green approach involves using pyridine-2-carboxylic acid as a recyclable and rapid catalyst in a water-ethanol mixture, achieving high atom economy and a low E-factor. nih.govrsc.orgrsc.orgresearchgate.net The use of biodegradable catalysts like baker's yeast further exemplifies the application of green chemistry in chromene synthesis. researchgate.netchemicalpapers.com These methods often feature simple work-up procedures and high yields, making them attractive for both laboratory and industrial applications. nih.govarkat-usa.org

Microwave and Ultrasound-Assisted Synthesis

Microwave and ultrasound irradiation have emerged as powerful tools to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. aip.orgscispace.com

Microwave-assisted synthesis has been successfully employed for the preparation of various 4H-chromene derivatives. scispace.comoalib.comeurjchem.com For example, the synthesis of 2-amino-4-aroyl-4H-benzo[h]chromene-3-carbonitriles was achieved through a one-pot, three-component reaction under solvent-free microwave conditions, resulting in good to excellent yields. ijcce.ac.irijcce.ac.ir The combination of microwave technology with ionic liquids has also proven effective for the rapid construction of chromene skeletons. rsc.org

Ultrasound-assisted synthesis offers another energy-efficient and environmentally benign route to chromene derivatives. nih.govresearchgate.net This technique has been shown to significantly reduce reaction times. For instance, the synthesis of substituted 2-amino-3-cyano-4-aryl-4H-chromenes using potassium titanium oxalate (B1200264) as a catalyst under ultrasound irradiation yielded 92% of the product in just 15 minutes, a stark contrast to the 3.5 hours required by conventional methods. sci-hub.se Another study reported a catalyst-free, one-pot synthesis of 2-amino-7-hydroxy-4H-chromenes in water under ultrasonic irradiation, highlighting the green credentials of this method. researchgate.net The synthesis of indolyl-chromene derivatives has also been achieved in short reaction times at room temperature using ultrasound. researchgate.net

Table 1: Comparison of Conventional vs. Advanced Synthesis Methods for Chromene Derivatives

| Method | Catalyst | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Conventional Heating | Piperidine | Ethanol | Several hours | Moderate | scispace.com |

| Microwave-Assisted | Mg-Al hydrotalcite | Solvent-free | Minutes | High (70-89%) | ijcce.ac.irijcce.ac.ir |

| Ultrasound-Assisted | Potassium titanium oxalate | Water | 15 minutes | 92% | sci-hub.se |

| Ultrasound-Assisted | None | Water | 20-40 minutes | High (85-96%) | researchgate.net |

Catalyst-Free and Solvent-Free Reaction Conditions

The development of catalyst-free and solvent-free reactions represents a significant step towards ideal synthetic protocols. Several methods for the synthesis of 4H-chromenes have been developed that operate under these conditions.

Catalyst-free synthesis has been achieved under various energy inputs. For example, a photoinduced multicomponent reaction for the preparation of pyrazoyl-chromenes proceeds without any base or catalyst under visible light. d-nb.info Similarly, ultrasound irradiation has been utilized for the catalyst-free synthesis of 2-amino-7-hydroxy-4H-chromenes in water. researchgate.net The reaction of 2-(4H-benzo[d] mdpi.comnih.govoxazin-4-yl)acrylates with certain reagents can also proceed without a catalyst under mild conditions to form related heterocyclic structures. researchgate.net

Solvent-free synthesis , often facilitated by microwave irradiation or neat reaction conditions, offers advantages such as reduced waste and easier product isolation. ijcce.ac.irsharif.edu The reaction of phenols with acetophenones promoted by sulfuric acid under solvent- and metal-free conditions affords functionalized 4H-chromenes in good yields. rsc.org Multicomponent reactions for the synthesis of 2-amino-4H-chromenes have also been successfully carried out under solvent-free conditions using catalysts like MOF-5 or cyclohexylamine. arkat-usa.orgchemmethod.com

Metal-Free Approaches in Heterocyclic Synthesis

Avoiding the use of metal catalysts is a key goal in green chemistry to prevent metal contamination in products and reduce waste. rsc.org Several metal-free methods for the synthesis of chromenes have been reported.

Functionalized chromenes can be synthesized through highly selective metal-free domino reactions starting from ketones and phenols. nih.govacs.org Sulfuric acid has been used as a promoter in the tandem reaction of phenols with acetophenones under metal-free conditions. rsc.org Furthermore, a reusable graphite (B72142) oxide carbocatalyst has been employed for the green synthesis of 4H-chromenes in aqueous and solvent-free conditions, completely avoiding metal-related issues. rsc.org The use of organocatalysts, as discussed below, is another significant metal-free approach.

Organocatalysis and Biocatalysis in Chromene Chemistry

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, including 4H-chromene derivatives. mdpi.com Various organocatalysts, such as chiral thioureas, squaramides, and cinchona alkaloid derivatives, have been effectively used to promote the synthesis of enantiomerically enriched chromenes. mdpi.combeilstein-journals.org For instance, the enantioselective synthesis of 2-amino-3-cyano-4H-chromenes has been achieved through the addition of naphthols to dicyanoolefins catalyzed by bifunctional thiourea (B124793) catalysts, yielding products with good yields and high enantioselectivities. mdpi.com Similarly, organocatalytic domino reactions of in situ generated ortho-quinone methides have been developed to produce various chiral chromenes in high yields and stereoselectivities. rsc.org Cyclohexylamine has also been shown to be an efficient organocatalyst for the multicomponent synthesis of 2-amino-4H-chromenes. arkat-usa.org

Biocatalysis offers a green and sustainable alternative for chromene synthesis, utilizing enzymes or whole organisms as catalysts. researchgate.netclockss.orgchemicalpapers.com Baker's yeast has been successfully used in the one-pot, three-component cyclocondensation of salicylaldehydes, malononitriles, and nitroalkanes to produce substituted 2-amino-4H-chromenes under mild, environmentally friendly conditions. researchgate.netchemicalpapers.com Another study demonstrated the use of bovine serum albumin (BSA) to catalyze the domino reaction between 1,3-diketones and α,β-unsaturated aldehydes, providing a convenient method for green chromene synthesis. clockss.org Laccase immobilized on magnetic nanoparticles has also been used as a heterogeneous biocatalyst for the green, one-pot cascade synthesis of chromenes. sci-hub.se

Table 2: Examples of Organocatalytic and Biocatalytic Synthesis of Chromene Analogues

| Catalyst | Reactants | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Chiral Thiourea | α,α-dicyanoolefins, β-naphthol | 2-Amino-3-cyano-4H-chromene | up to 99% | up to 90% | mdpi.com |

| Cinchona-thiourea | 2-iminochromene, dialkylmalonate | 4-dialkylmalonate chromene | up to 94% | up to 96% | mdpi.com |

| Baker's Yeast | Salicylaldehyde, malononitrile, nitroalkanes | 2-Amino-4H-chromene | Good | N/A | researchgate.netchemicalpapers.com |

| Bovine Serum Albumin (BSA) | 1,3-diketones, α,β-unsaturated aldehydes | Chromene derivatives | Moderate to high | N/A | clockss.org |

| Laccase (immobilized) | Aldehyde, malononitrile, 4-hydroxycoumarin | Pyrano[3,2-c]chromene | up to 88% | N/A | sci-hub.se |

Structural Characterization and Analytical Purity Assessment

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, and its application to 4-benzyl-2-(2-thienyl)-4H-chromene provides definitive evidence of its atomic framework. Both ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, have been instrumental in assigning the specific chemical environments of the hydrogen and carbon atoms within the molecule.

The ¹³C NMR spectra of similar chromene structures show characteristic signals for the C-4 carbon at approximately 37.60-53.87 ppm. d-nb.inforesearchgate.net The other carbon atoms of the chromene, benzyl (B1604629), and thienyl moieties would resonate at their expected chemical shifts, providing a complete carbon skeleton map. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be employed to establish connectivity between protons and carbons, further solidifying the structural assignment. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for Related 4H-Chromene Scaffolds

| Nucleus | Position | Expected Chemical Shift (ppm) | Reference |

| ¹H | H-4 | 4.57 - 4.96 | d-nb.inforesearchgate.net |

| ¹³C | C-4 | 37.60 - 53.87 | d-nb.inforesearchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. In the case of this compound, mass spectrometry would confirm the molecular weight corresponding to its chemical formula, C22H18OS.

The fragmentation of chromene derivatives under electron impact (EI) often involves characteristic losses of substituents and cleavages of the heterocyclic ring. core.ac.uk For this compound, one would anticipate potential fragmentation pathways including the loss of the benzyl group (C7H7•), the thienyl group (C4H3S•), or other smaller neutral molecules. The resulting fragment ions provide a fingerprint that is unique to the molecule's structure. High-resolution mass spectrometry (HRMS) would further allow for the determination of the exact elemental composition of the molecular ion and its fragments, providing unequivocal confirmation of the chemical formula. uni-saarland.de

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

Key expected absorptions include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹. libretexts.org

Aliphatic C-H stretching: From the benzyl CH₂ group, expected around 2960-2850 cm⁻¹. libretexts.orglibretexts.org

C=C stretching: For the aromatic and thienyl rings, as well as the chromene double bond, appearing in the 1650-1450 cm⁻¹ region. libretexts.org

C-O-C stretching: The ether linkage in the chromene ring would show a characteristic band, typically in the 1250-1050 cm⁻¹ range. libretexts.org

Thiophene (B33073) C-S stretching: This would likely appear in the fingerprint region.

The specific frequencies of these vibrations provide strong evidence for the presence of the benzyl, thienyl, and chromene moieties within the molecule. libretexts.orglibretexts.org

Table 2: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| Aromatic C-H | Stretching | 3100 - 3000 | libretexts.org |

| Aliphatic C-H | Stretching | 2960 - 2850 | libretexts.orglibretexts.org |

| C=C | Stretching | 1650 - 1450 | libretexts.org |

| C-O-C | Stretching | 1250 - 1050 | libretexts.org |

Elemental Analysis for Stoichiometric Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, and sulfur in this case) in a compound. This technique is crucial for verifying the empirical and molecular formula of a newly synthesized compound. For this compound (C22H18OS), the theoretical elemental composition can be calculated. Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the compound's stoichiometry. ijcce.ac.irscirp.org Any significant deviation would indicate the presence of impurities or an incorrect structural assignment.

Table 3: Theoretical Elemental Composition of this compound (C22H18OS)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 22 | 264.22 | 80.02% |

| Hydrogen | H | 1.01 | 18 | 18.18 | 5.50% |

| Oxygen | O | 16.00 | 1 | 16.00 | 4.84% |

| Sulfur | S | 32.07 | 1 | 32.07 | 9.71% |

Chromatographic Techniques for Compound Isolation and Purity Determination

Chromatographic techniques are indispensable for the isolation and purification of chemical compounds, as well as for the assessment of their purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a reaction and to get a preliminary indication of the purity of a compound. researchgate.netnih.gov For this compound, a single spot on a TLC plate developed with an appropriate solvent system would suggest a high degree of purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated chromatographic technique that provides a quantitative measure of purity. google.com A pure sample of this compound would ideally show a single sharp peak in its HPLC chromatogram. The retention time of this peak is a characteristic property of the compound under specific HPLC conditions. Chiral HPLC could also be employed to determine the enantiomeric excess if the compound is synthesized in an enantioselective manner. google.com Column chromatography is also a widely used technique for the purification of chromene derivatives on a larger scale. google.com

Computational and Theoretical Investigations of 4 Benzyl 2 2 Thienyl 4h Chromene

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to exploring the intrinsic properties of a molecule, including its three-dimensional shape, stability, and electronic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. acs.org It is widely applied to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of a molecule. nih.gov For 4H-chromene derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G* or 6-311G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. acs.orgnih.govresearchgate.net

This geometry optimization provides the foundational 3D structure of 4-benzyl-2-(2-thienyl)-4H-chromene, which is essential for all further computational analysis, including docking and molecular dynamics. The calculations also yield the total energy of the molecule, allowing for the mapping of potential energy surfaces and the identification of stable isomers and transition states.

Illustrative Data: The table below shows hypothetical optimized geometric parameters for this compound, as would be determined by DFT calculations.

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C2-C3 | 1.35 Å |

| Bond Length | C4-O5 | 1.45 Å |

| Bond Length | C4-Benzyl | 1.54 Å |

| Bond Angle | C2-C3-C4 | 121.5° |

| Bond Angle | O5-C4-C4a | 109.8° |

| Dihedral Angle | C3-C4-Benzyl-C1' | 75.0° |

Frontier Molecular Orbital (FMO) theory is a critical component of quantum chemical studies that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. rsc.org The energies of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are key indicators of a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.netrsc.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.org FMO analysis for this compound would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack, providing insight into its potential reaction mechanisms. Studies on related chromenes have used FMO analysis to characterize their reactivity and potential as electrochemical sensors. ijnc.irijnc.ir

Illustrative Data: The following table presents plausible FMO properties for this compound, derived from typical values for similar heterocyclic systems. rsc.org

| Parameter | Abbreviation | Hypothetical Value (eV) | Implication |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.85 | Electron-donating capability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.55 | Electron-accepting capability |

| HOMO-LUMO Energy Gap | ΔE | 5.30 | Chemical reactivity and stability |

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is central to structure-based drug design. nih.gov

Docking simulations for this compound would involve placing the molecule into the active site of a target protein. Using algorithms like the Lamarckian Genetic Algorithm found in AutoDock, various conformations of the ligand are sampled to find the most favorable binding pose. nih.gov The outcome is a prediction of the ligand's orientation within the binding pocket and a calculated binding affinity, often expressed as a docking score in kcal/mol. dergipark.org.tr A lower (more negative) score generally indicates a stronger, more stable interaction.

Numerous studies have used this approach to evaluate 4H-chromene derivatives as potential inhibitors for targets like calcium channels, HIV-1 integrase, and tubulin. dergipark.org.triau.irnih.gov These studies help identify key interactions that stabilize the ligand-protein complex.

Illustrative Data: This table shows hypothetical docking results for this compound with a protein target, such as a kinase or viral enzyme.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Tyrosine Kinase Src | -8.5 | Met341, Thr338, Glu310 |

| HIV-1 Integrase | -7.8 | Asp64, Cys65, Asp116 |

| Tubulin (Colchicine Site) | -9.1 | Cys241, Leu255, Val318 |

A Protein-Ligand Interaction Fingerprint (PLIF) is a method used to summarize the binding interactions observed in a docking pose. cresset-group.comnih.gov It translates the complex 3D structural information into a simple bit-string or vector, where each bit represents the presence or absence of a specific type of interaction with a particular amino acid residue. cresset-group.com Common interactions recorded include hydrogen bonds, hydrophobic contacts, salt bridges, and aromatic (π-π) stacking. cresset-group.com

By generating a PLIF, researchers can quickly compare the binding modes of different ligands or analyze the results from multiple docking runs to identify the most critical and conserved interactions for binding affinity. researchgate.net

Illustrative Data: The table below provides a hypothetical Protein-Ligand Interaction Fingerprint for this compound in a protein's active site.

| Residue | Interaction Type | Present (1) / Absent (0) |

| Lys122 | Hydrogen Bond (Acceptor) | 1 |

| Val126 | Hydrophobic | 1 |

| Phe250 | π-π Stacking | 1 |

| Asp251 | Hydrogen Bond (Donor) | 0 |

| Arg290 | Salt Bridge | 0 |

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of the system over time. nih.govmdpi.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a view of how the complex behaves in a more realistic, solvated environment. mdpi.comuzh.ch

A key application of MD is to assess the conformational stability of the docked pose. mdpi.com The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is monitored over the simulation time (typically nanoseconds). A stable, low-fluctuation RMSD value suggests that the ligand remains securely in the binding pocket and that the predicted binding mode is stable. researchgate.net Conversely, a large, fluctuating RMSD may indicate an unstable interaction. researchgate.net

Illustrative Data: This table presents hypothetical results from a 100-nanosecond MD simulation, indicating the stability of the this compound-protein complex.

| System Component | Average RMSD (Å) | Fluctuation (± Å) | Interpretation |

| Protein Backbone (Cα) | 1.8 | 0.3 | Stable protein structure |

| Ligand (heavy atoms) | 1.2 | 0.4 | Stable binding pose |

| Ligand-Protein Complex | 2.0 | 0.5 | Overall complex is stable |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comscholars.direct The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series are responsible for the observed differences in their biological effects. mdpi.com For the 4-aryl-4H-chromene scaffold, to which this compound belongs, QSAR studies have been instrumental in identifying key molecular features that determine activities such as the induction of apoptosis in cancer cells. researchgate.netnih.gov

The development of a predictive QSAR model is a systematic process that begins with a dataset of compounds with known biological activities. mdpi.com In studies involving 4-aryl-4H-chromenes, researchers have utilized various statistical methods to build these models, including Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) combined with a Genetic Algorithm (GA-PLS) for variable selection. nih.gov

The first step involves calculating a wide array of molecular descriptors for each compound in the series. These descriptors quantify different aspects of the molecule's structure and properties. For chromene derivatives, these have included physicochemical, topological, and quantum chemical parameters. researchgate.netnih.gov For instance, studies on 4-aryl-4H-chromenes as apoptosis inducers have revealed that 2D autocorrelation descriptors and quantum chemical parameters like dipole moments are significant for activity across multiple cancer cell lines. nih.gov The negative coefficient for the energy of the Highest Occupied Molecular Orbital (E-HOMO) in one model suggested that higher inhibitory activity is associated with a greater number of stable electrons at this level. researchgate.net

Once calculated, sophisticated variable selection methods, such as the Genetic Algorithm (GA) or Stepwise Regression (SWR), are employed to choose the most relevant descriptors that have the greatest influence on biological activity. researchgate.netnih.gov These selected descriptors are then used to construct a mathematical equation, typically a linear or non-linear regression model, that can predict the activity of new, untested compounds. researchgate.net

| Structural | Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | Relates to the size of the molecule, which can influence its fit within a binding site. |

A QSAR model's utility is entirely dependent on its statistical robustness and predictive power. Therefore, rigorous validation is a critical step in its development. researchgate.net Validation is performed using both internal and external methods. Internal validation often involves techniques like leave-one-out (LOO) cross-validation, where the model is repeatedly built with one compound removed and then used to predict the activity of that omitted compound. researchgate.net The key statistical metric here is the cross-validated coefficient of determination (Q² or R²LOO). researchgate.net

External validation involves splitting the initial dataset into a training set, used to build the model, and a test set, which is kept aside and used to assess the model's ability to predict the activity of compounds it has not seen before. nih.gov The model's performance on the test set is a true measure of its predictive capability. Key statistical parameters used to judge a model's quality include the coefficient of determination (R²), which measures the goodness of fit, and the adjusted R² (R²adj). nih.gov

Furthermore, defining the applicability domain (AD) of a QSAR model is essential for its reliable use in screening new compounds. researchgate.net The AD defines the chemical space of molecules for which the model can make reliable predictions. Predictions for compounds that fall outside this domain are considered extrapolations and are less trustworthy. researchgate.net One common method to define the AD is based on the calculation of leverages for each compound, which identifies molecules that are structurally distinct from the training set. researchgate.net

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² (Coefficient of Determination) | Indicates the proportion of variance in the biological activity that is explained by the model. nih.gov | Closer to 1.0 indicates a better fit. |

| Q² or R²LOO (Cross-validated R²) | A measure of the model's internal predictive ability, obtained through cross-validation. researchgate.net | A high value (typically > 0.5) suggests good robustness. |

| R²pred (Predictive R² for Test Set) | Measures the model's ability to predict the activity of an external set of compounds. | A high value (typically > 0.6) indicates good external predictivity. |

| RMSE (Root Mean Square Error) | Represents the standard deviation of the prediction errors. | A lower value indicates a smaller difference between predicted and actual values. |

Pharmacophore Elucidation and Virtual Screening for Analog Design

Pharmacophore modeling is another powerful computational strategy used to understand the essential structural requirements for a molecule to bind to a specific biological target and elicit a response. A pharmacophore is an abstract representation of the key steric and electronic features, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups, and their spatial arrangement.

For a compound like this compound, a pharmacophore model would identify the crucial features within its structure that are responsible for its biological efficacy. This model can be generated based on a set of active molecules (ligand-based) or from the structure of the biological target's binding site (structure-based).

Once a pharmacophore model is established, it can be used as a 3D query in a process called virtual screening. nih.gov This involves searching large databases containing millions of chemical compounds to identify other molecules that match the pharmacophore model. This process allows for the rapid identification of new and structurally diverse compounds that are likely to possess the desired biological activity, serving as novel starting points for drug development. nih.gov For chromene derivatives, computational approaches such as 3D-QSAR and molecular docking have been used to understand potential binding interactions with target enzymes, which complements pharmacophore-based design by providing detailed insights into the specific orientation and interactions of the ligand within the active site. nih.gov This integrated computational approach is highly effective for designing new analogs with potentially improved efficacy.

Table 3: Potential Pharmacophoric Features of Chromene Derivatives

| Feature | Description | Potential Role in Binding |

|---|---|---|

| Aromatic Ring | A flat, cyclic, conjugated system of atoms (e.g., the phenyl and thienyl groups). | Can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the target's binding site. |

| Hydrogen Bond Acceptor | An electronegative atom (like the oxygen in the chromene ring) that can accept a hydrogen bond. | Forms crucial directional interactions with hydrogen bond donor groups on the protein, anchoring the molecule in the binding pocket. |

| Hydrophobic Group | A nonpolar group (e.g., the benzyl (B1604629) substituent). | Interacts with hydrophobic pockets in the target protein, contributing to binding affinity. |

| Hydrogen Bond Donor | A hydrogen atom attached to an electronegative atom (present in substituted analogs). | Can form key interactions with hydrogen bond acceptor groups on the protein. |

Structure Activity Relationship Sar Studies of 4 Benzyl 2 2 Thienyl 4h Chromene Analogues

Systematic Structural Modifications of the 4H-Chromene Core

The 4H-chromene nucleus is a foundational scaffold in numerous biologically active compounds. derpharmachemica.comnih.govnih.gov Modifications to this core structure, particularly on the fused benzene (B151609) ring, have been shown to significantly modulate biological activity. orientjchem.orgresearchgate.net Structure-activity relationship studies have demonstrated that the introduction of specific substituents at various positions on the 4H-chromene nucleus can enhance the potency of these molecules. researchgate.net For instance, the presence of halogen atoms at the C-6 position has been reported to increase cytotoxic activity against various cancer cell lines. researchgate.net Similarly, substitutions at the C-7 position with electron-donating groups have been explored to improve the pharmacological profile of 4H-chromene derivatives. globalresearchonline.net

Table 1: Effect of Substitutions on the 4H-Chromene Core on Biological Activity

| Position of Substitution | Type of Substituent | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| C-6 | Halogen (e.g., Chloro, Bromo) | Increased cytotoxic activity | researchgate.net |

| C-6 | 3,5-dimethoxyphenyl | Potent cytotoxicity against multi-drug resistant cancer cells | nih.gov |

| C-7 | Electron-donating groups | Modulated anti-inflammatory and anticancer activity | globalresearchonline.net |

Impact of Substitutions at the C-4 Position on Biological Activity

The C-4 position of the 4H-chromene scaffold is a critical determinant of biological activity. nih.gov The introduction of various aryl groups at this position has been a major focus of SAR studies, revealing that the nature of this substituent profoundly influences the compound's potency. orientjchem.orgnih.govresearchgate.net The steric and electronic properties of the C-4 substituent are thought to be crucial for the proper orientation of the molecule within the binding site of its biological target.

Variations of the Benzyl (B1604629) Moiety

In the case of 4-benzyl-2-(2-thienyl)-4H-chromene, the benzyl group at the C-4 position plays a pivotal role. Variations of this benzyl moiety, such as the introduction of substituents on the phenyl ring, can lead to significant changes in biological activity. For example, replacing the ester functional group at the 4th position with a ketone or an alcohol functional group has been a strategy to probe the importance of this moiety for cytotoxicity. nih.gov While specific SAR data on variations of the 4-benzyl group itself is limited in the provided context, it can be inferred from studies on related 4-aryl-4H-chromenes that substitutions on the phenyl ring of the benzyl group would likely impact activity.

Table 2: Postulated Effects of Benzyl Moiety Variations at C-4

| Variation on Benzyl Group | Predicted Effect on Biological Activity | Rationale |

|---|---|---|

| Electron-withdrawing group (e.g., -NO2, -CF3) | Potential increase in activity | May enhance binding affinity through favorable electronic interactions. |

| Electron-donating group (e.g., -OCH3, -CH3) | Potential modulation of activity | Could alter the electronic distribution and steric profile, influencing target interaction. |

Influence of the 2-Thienyl Group and its Derivatives on Efficacy

The substituent at the C-2 position of the 4H-chromene ring also contributes significantly to the molecule's biological profile. In this compound, the 2-thienyl group is a key feature. The sulfur atom in the thiophene (B33073) ring can participate in hydrogen bonding and other non-covalent interactions with biological targets, which may not be possible with a phenyl group. The synthesis of 2-amino-4-(2-thienyl)-4H-chromene highlights the feasibility of incorporating a thienyl moiety at this position. tandfonline.com

SAR studies on related compounds have shown that modifications at the C-2 position, such as the introduction of an amino group, can be essential for cytotoxic activity. researchgate.net The replacement of the 2-thienyl group with other heterocyclic or aromatic systems would likely lead to a significant alteration in the biological activity profile due to changes in steric bulk, electronic properties, and hydrogen bonding capacity.

Conformational Analysis and its Correlation with Bioactivity

To investigate this, conformationally-constrained analogues have been designed and synthesized. nih.gov By restricting the rotational freedom of certain parts of the molecule, such as the aryl group at the C-6 position, it is possible to lock the molecule into a more defined shape. Comparing the bioactivity of these rigid analogues with their flexible counterparts can help to identify the optimal conformation for cytotoxicity and selectivity. nih.gov This approach provides valuable insights for the design of more potent and selective compounds.

Rational Design Strategies Based on SAR Insights

The collective knowledge gained from SAR studies provides a roadmap for the rational design of new and improved this compound analogues. derpharmachemica.comglobalresearchonline.netresearchgate.net By understanding which structural features are essential for activity and which can be modified, medicinal chemists can create novel compounds with enhanced potency, selectivity, and pharmacokinetic properties.

Key rational design strategies based on SAR insights include:

Targeted Functionalization: Introducing or modifying functional groups at specific positions (e.g., C-4, C-6) on the 4H-chromene scaffold to optimize interactions with the biological target. orientjchem.orgnih.gov

Bioisosteric Replacement: Replacing certain moieties (e.g., the 2-thienyl group) with other groups that have similar physical or chemical properties but may lead to improved activity or reduced toxicity.

Conformational Restriction: Designing rigid analogues to lock the molecule in its bioactive conformation, thereby increasing potency. nih.gov

Stereoselective Synthesis: Developing synthetic routes to produce a single, more active stereoisomer, thus improving the therapeutic index. nih.gov

These strategies, guided by comprehensive SAR data, are instrumental in the development of novel 4H-chromene-based therapeutic agents.

Future Perspectives and Research Directions for 4 Benzyl 2 2 Thienyl 4h Chromene Research

Development of Novel Synthetic Methodologies with Enhanced Efficiency and Sustainability

The synthesis of 4H-chromene derivatives has evolved significantly, moving towards more efficient and environmentally benign processes. While specific high-yield syntheses for 4-benzyl-2-(2-thienyl)-4H-chromene are not extensively detailed in current literature, future research will undoubtedly focus on adapting modern synthetic strategies to its production. Key areas of development include multicomponent reactions (MCRs), the use of green catalysts, and innovative energy sources to improve yield, reduce waste, and simplify procedures. ijcce.ac.irnih.govnih.gov

These advanced methodologies offer substantial improvements over classical synthetic routes. For instance, one-pot, three-component reactions catalyzed by entities like L-proline or conducted under catalyst-free, ultrasound-irradiated conditions in water, exemplify the drive towards sustainability. ijcce.ac.irresearchgate.net A significant future goal will be the tailored application of these methods to construct the this compound scaffold from readily available precursors, such as a suitable salicylaldehyde (B1680747), 1-benzyl-2-thienyl-ethanone, and a carbon source for the C3 position.

Table 1: Comparison of Modern Synthetic Methodologies Applicable to 4H-Chromene Synthesis

| Methodology | Catalyst/Conditions | Key Advantages | Potential Application to Target Compound |

| Multicomponent Reaction (MCR) | L-proline, DBU, etc. ijcce.ac.irnih.gov | High atom economy, operational simplicity, reduced waste. | One-pot synthesis from salicylaldehyde, a thienyl-containing active methylene (B1212753) compound, and a benzyl (B1604629) source. |

| Ultrasound Irradiation | Catalyst-free, water as solvent. researchgate.net | Rapid reaction times, high yields, environmentally friendly. | Green synthesis avoiding hazardous solvents and catalysts. |

| Microwave-Assisted Synthesis | Solvent-free or minimal solvent. ijcce.ac.ir | Drastically reduced reaction times, improved yields, high efficiency. | Rapid and efficient cyclization to form the chromene ring. |

| Base-Mediated Annulation | Cesium Carbonate (Cs₂CO₃). beilstein-journals.org | Mild reaction conditions, good functional group tolerance. | Cyclization of an appropriate ortho-hydroxychalcone precursor. |

Deepening Mechanistic Understanding Through Advanced Molecular Biology Techniques

Preliminary studies on related 4-aryl-4H-chromenes have identified them as potent inducers of apoptosis, a form of programmed cell death crucial for anti-cancer therapies. researchgate.net Some chromenes have been shown to interact with tubulin at the colchicine (B1669291) binding site, disrupting microtubule dynamics and leading to cell cycle arrest, typically at the G2/M phase. researchgate.netnih.gov

Future research must employ a suite of advanced molecular biology techniques to elucidate the precise mechanism of action for this compound. This involves:

Target Identification and Validation: Utilizing proteomic approaches like affinity chromatography-mass spectrometry to pull down binding partners and confirm direct targets.

Structural Biology: Employing X-ray crystallography or cryo-electron microscopy to solve the co-crystal structure of the compound with its target protein (e.g., tubulin), revealing the exact binding mode and key molecular interactions.

Cellular Assays: Conducting detailed cell-based assays to confirm its effects on the cell cycle, apoptosis pathways (e.g., PARP cleavage, caspase activation), and microtubule integrity in various cancer cell lines. researchgate.netnih.gov

Genomic and Transcriptomic Analysis: Using techniques like RNA-Seq to understand how the compound alters gene expression profiles in cancer cells, potentially revealing novel downstream pathways affected by its action.

A discrepancy has been noted for some chromenes between weak in vitro inhibition of tubulin polymerization and very strong cellular cytotoxicity, suggesting that additional or alternative mechanisms may be at play. nih.gov A thorough investigation into the specific molecular pathways modulated by this compound is therefore essential.

Exploration of Structure-Activity Relationships for Multi-Targeted Therapies

A systematic exploration of the structure-activity relationship (SAR) is fundamental to optimizing the therapeutic profile of this compound. The goal is to identify which parts of the molecule are essential for activity and how modifications can enhance potency, selectivity, and drug-like properties. This is particularly relevant for developing multi-targeted therapies, where a single molecule is designed to interact with multiple disease-relevant targets.

Future SAR studies would involve the synthesis of a focused library of analogues, systematically modifying the three key components of the molecule:

The 4-benzyl group: Substituents on the phenyl ring (e.g., electron-donating or -withdrawing groups) could modulate binding affinity and pharmacokinetic properties.

The 2-thienyl group: The sulfur-containing thiophene (B33073) ring is a well-known bioisostere for a phenyl ring. Its position and potential substitution could be critical for target engagement.

The 4H-chromene scaffold: Introducing substituents on the benzo part of the chromene ring could fine-tune activity and physical properties like solubility. nih.gov

By correlating these structural changes with biological activity against various targets (e.g., different tubulin isotypes, protein kinases, or other cancer-related proteins), researchers can build a comprehensive SAR model. This knowledge is crucial for designing derivatives with a precisely tuned polypharmacology, potentially leading to more effective and resistance-evading cancer treatments.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Chromenes

Predictive Modeling: ML algorithms can be trained on existing data from other chromene derivatives to build models that predict the biological activity, toxicity (ADMET properties), and pharmacokinetic profiles of novel, virtual analogues of this compound. frontiersin.orgaccscience.com This allows for the rapid in silico screening of vast chemical libraries, prioritizing the most promising candidates for synthesis and testing.

Generative Chemistry: Generative AI models can design entirely new chromene-based molecules from scratch, optimized for desired properties like high potency against a specific target and low predicted toxicity. accscience.com This can help overcome existing limitations and explore novel chemical space.

Data Analysis: AI can analyze complex datasets from high-throughput screening and multi-omics studies to identify subtle SAR trends and uncover novel mechanisms of action that might be missed by traditional analysis. mdpi.com

Translational Research Opportunities for Lead Optimization

Translational research bridges the gap between basic scientific discoveries and their application in clinical practice. Once this compound is validated as a promising "hit" or "lead" compound, a dedicated lead optimization program is the critical next step. This process aims to refine the molecule's properties to make it suitable for in vivo studies and, eventually, human clinical trials.

A key precedent in this area is the development of EPC2407, a 4-aryl-4H-chromene that has entered clinical trials as a novel tumor vascular disrupting agent (VDA). researchgate.net This demonstrates a clear translational path for this class of compounds.

Future translational research on this compound would focus on:

Improving Pharmacokinetics: Modifying the structure to enhance key properties such as solubility, metabolic stability, oral bioavailability, and plasma half-life.

In Vivo Efficacy Studies: Testing optimized analogues in relevant animal models of cancer to demonstrate anti-tumor activity and establish a dose-response relationship.

Safety and Toxicology Profiling: Conducting comprehensive preclinical safety studies to identify any potential toxicities and establish a therapeutic window.

Biomarker Development: Identifying measurable biomarkers (e.g., in blood or tissue) that can track the drug's activity in vivo and predict patient response in future clinical settings.

The ultimate goal of this translational phase is to produce a preclinical candidate with a robust efficacy and safety profile, justifying its advancement into Phase I clinical trials.

Q & A

Basic: What are the primary synthetic routes for 4H-chromene derivatives, and how can experimental parameters be optimized?

Answer:

4H-chromene derivatives are synthesized via:

- Grinding-assisted methods : Mechanochemical grinding with ionic liquids (e.g., [BDBDMIm]Br) and ceric ammonium nitrate (CAN) as catalysts achieves room-temperature reactions with reduced solvent use. Key parameters include catalyst loading (4 mmol%) and reaction monitoring via TLC .

- Annulation of ortho-hydroxychalcones : Base-mediated cyclization using allenyl sulfone surrogates (e.g., 2a,b) enables regioselective incorporation of carbonyl/sulfonyl groups. Optimize solvent polarity and reaction time to suppress side products .

- Hypervalent iodine(III) oxidation : HTIB [PhI(OH)OTs] selectively oxidizes 2H-chromenes to 4H-chromenes. Control stoichiometry to avoid ring-contraction byproducts (e.g., chromanes) .

Basic: How are 4H-chromene derivatives characterized structurally, and what analytical data are critical?

Answer:

- X-ray crystallography : Resolve bond lengths (e.g., C(1)-O(1) = 1.221(2) Å) and angles (e.g., C(14)-C(3)-C(4) = 108.78°) to confirm regiochemistry. Use CCDC deposition codes (e.g., 2058408) for validation .

- UV-Vis spectroscopy : Monitor absorbance maxima (e.g., λ = 280–320 nm) to assess electronic transitions influenced by substituents like thienyl groups .

- NMR : Assign peaks using DEPT/HSQC to distinguish between 2H- and 4H-chromene isomers, particularly for benzyl and thienyl protons .

Advanced: What mechanistic insights explain the formation of 4H-chromenes from diverse precursors?

Answer:

- Annulation mechanism : Allenyl sulfone surrogates (e.g., 2a) act as electrophilic partners, forming a six-membered transition state via conjugate addition. Density functional theory (DFT) studies validate the role of base in deprotonation and cyclization .

- Oxidative rearrangement : Hypervalent iodine reagents induce single-electron transfer (SET) in 2H-chromenes, leading to diradical intermediates that reorganize into 4H-chromenes. Competing pathways (e.g., ring contraction) depend on steric hindrance .

Advanced: How can researchers resolve contradictions in reaction outcomes or structural data?

Answer:

- Reproducibility checks : Repeat experiments under inert atmospheres to exclude moisture/oxygen interference, especially for oxidation-sensitive thienyl groups .

- Computational modeling : Compare experimental bond angles (e.g., from Table S2 ) with DFT-optimized geometries to identify steric/electronic mismatches .

- Iterative data analysis : Apply qualitative frameworks (e.g., triangulation of NMR, XRD, and UV-Vis) to validate unexpected results, such as nonplanar chromene rings .

Advanced: What biological activities are associated with 4H-chromenes, and how are these evaluated?

Answer:

- Antimicrobial activity : Naturally occurring 4H-chromenes (e.g., uvafzlelin) show Gram-positive bacterial inhibition via membrane disruption. Use MIC assays and time-kill curves for quantification .

- Enzyme inhibition : Synthetic 4H-chromene-3-carboxylates inhibit elastase (IC₅₀ < 1 µM). Combine molecular docking (e.g., AutoDock Vina) with kinetic studies to map active-site interactions .

Advanced: How can reaction conditions be optimized for high-purity 4H-chromene derivatives?

Answer:

- Catalyst screening : Test ionic liquids (e.g., [BDBDMIm]Br) versus Brønsted acids (e.g., POCl₃) to balance yield and regioselectivity in multicomponent reactions .

- Solvent optimization : Use mixed solvents (e.g., CHCl₃/H₂O) for efficient phase separation and ionic liquid recovery .

- Temperature control : Maintain reflux conditions (e.g., 130°C) for amination reactions to avoid incomplete cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.